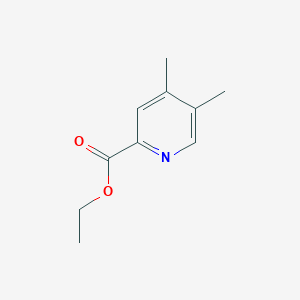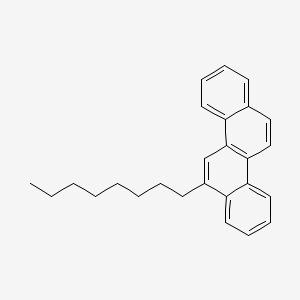
6-n-Octylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octylchrysene is an organic compound with the molecular formula C26H28. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with an octyl group attached to the sixth carbon atom of the chrysene structure
Preparation Methods
The synthesis of 6-Octylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Chemical Reactions Analysis
6-Octylchrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). .
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic rings of 6-Octylchrysene. .
Scientific Research Applications
6-Octylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions and environmental processes
Biology: Research on 6-Octylchrysene includes its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects
Medicine: While not widely used in medicine, studies on 6-Octylchrysene contribute to understanding the health impacts of PAHs and developing strategies to mitigate their effects
Industry: In industrial applications, 6-Octylchrysene can be used in the synthesis of advanced materials, such as organic semiconductors and other functional materials
Mechanism of Action
The mechanism of action of 6-Octylchrysene involves its interaction with cellular components, particularly DNA. As a PAH, it can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Properties
CAS No. |
56248-66-9 |
|---|---|
Molecular Formula |
C26H28 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
6-octylchrysene |
InChI |
InChI=1S/C26H28/c1-2-3-4-5-6-7-13-21-19-26-22-14-9-8-12-20(22)17-18-25(26)24-16-11-10-15-23(21)24/h8-12,14-19H,2-7,13H2,1H3 |
InChI Key |
KTSUECCHGKCKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



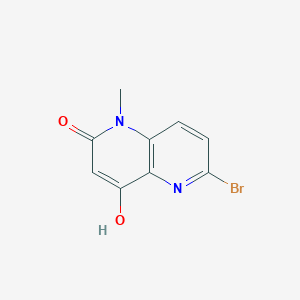
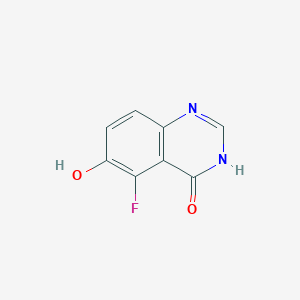
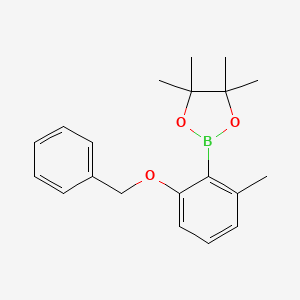
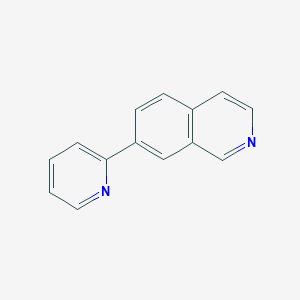


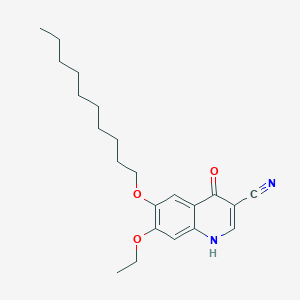
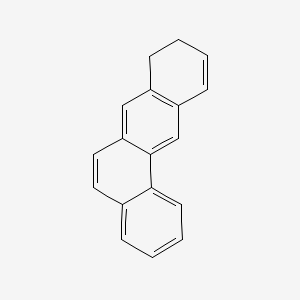
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
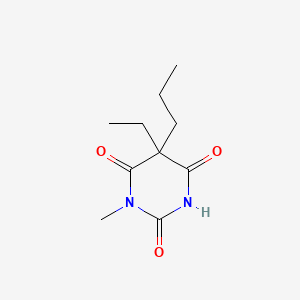
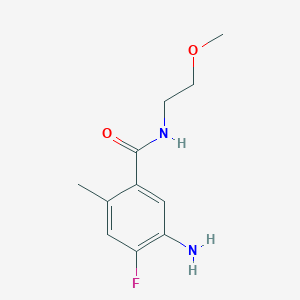
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
